1-Allyl-2-bromobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Allyl-2-bromobenzene and related compounds involves palladium-catalyzed cross-coupling reactions. A notable method is the reaction of allylic or benzylic bromides with 1-alkenyldisiamylboranes, readily available from 1-alkynes, to give corresponding allylbenzenes in good yields, showcasing the versatility of these reactions in synthesizing alkenylated aromatic compounds (Miyaura, Suzuki, & Yano, 1980).
Molecular Structure Analysis
Investigations into the molecular structure and conformation of bromobenzene derivatives have been conducted using spectroscopy and crystallography techniques. For instance, the study on 1-Bromo-2,3,5,6-tetramethylbenzene reveals its stable crystalline phases and molecular conformation through X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Reactions and Properties
1-Allyl-2-bromobenzene participates in various chemical reactions, demonstrating its role as a versatile intermediate. For example, Pd(0)-catalyzed cross-coupling of allyl halides with α-diazocarbonyl compounds or N-mesylhydrazones results in the formation of 1,3-diene derivatives, showcasing its utility in synthesizing complex organic molecules (Wang et al., 2016).
Scientific Research Applications
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Organic Synthesis
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Annulation with Alkynes
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β-Hydrosilylation of Allylic Derivatives
- In a study, 1-Allyl-2-bromobenzene was used in the β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts . This reaction was carried out in the presence of platinum-based catalysts (Karstedt catalyst, platinum black) and the effects of the amount of catalyst on the conversion were also studied .
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Building Blocks in Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPQDZCDDLKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341833 | |
Record name | 1-Allyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-2-bromobenzene | |
CAS RN |
42918-20-7 | |
Record name | 1-Allyl-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ALLYL-2-BROMOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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